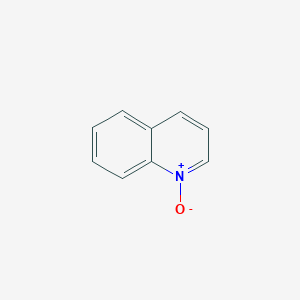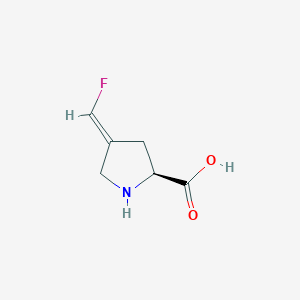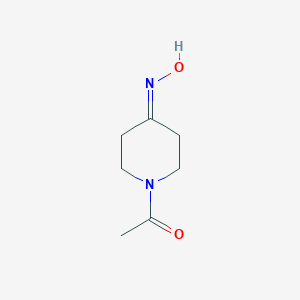
Bio-13-dapptp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bio-13-dapptp is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has shown promise in the fields of medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
Bio-13-dapptp has numerous scientific research applications. It has been studied extensively for its potential use in medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound has been studied for its potential use as a growth regulator and plant hormone. It has been shown to increase crop yield and improve plant growth. In environmental science, this compound has been studied for its potential use in water treatment. It has been shown to remove heavy metals from water and reduce pollution.
Mécanisme D'action
The mechanism of action of Bio-13-dapptp is complex and not fully understood. It is believed that this compound works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a cascade of events that ultimately result in the desired effect, such as cancer cell death or plant growth regulation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, this compound has been shown to regulate plant growth, increase crop yield, and improve plant stress tolerance. In water treatment, this compound has been shown to remove heavy metals from water and reduce pollution.
Avantages Et Limitations Des Expériences En Laboratoire
Bio-13-dapptp has several advantages and limitations for lab experiments. One advantage is its versatility in various fields of research. It has potential applications in medicine, agriculture, and environmental science. Another advantage is its potency. This compound has been shown to be effective in small concentrations. However, one limitation is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment. Another limitation is the lack of understanding of its mechanism of action. The complex mechanism of action of this compound makes it challenging to study and understand fully.
Orientations Futures
There are several future directions for Bio-13-dapptp research. In medicine, further studies are needed to determine the efficacy of this compound in cancer treatment and its potential side effects. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for crop growth regulation. In environmental science, further studies are needed to determine the effectiveness of this compound in water treatment and its potential environmental impacts.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its complex synthesis process, mechanism of action, and biochemical and physiological effects make it a challenging but promising compound for further research. Further studies are needed to determine its full potential and limitations.
Méthodes De Synthèse
Bio-13-dapptp is a chemical compound that is synthesized through a complex process. The synthesis of this compound involves the reaction of several chemical compounds in a specific order and under specific conditions. The process involves the use of various chemicals and reagents, and the reaction is carried out under controlled temperature and pressure conditions. The synthesis process is complex and requires expertise in organic chemistry.
Propriétés
Numéro CAS |
137823-47-3 |
|---|---|
Formule moléculaire |
C31H52N9O15P3S |
Poids moléculaire |
915.8 g/mol |
Nom IUPAC |
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1 |
Clé InChI |
IAOHLYSIIUCHRD-AWCCZRSHSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate bio-13-dAPPTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



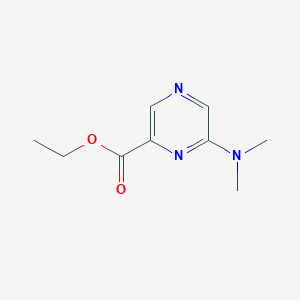

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)

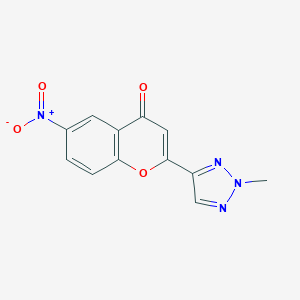
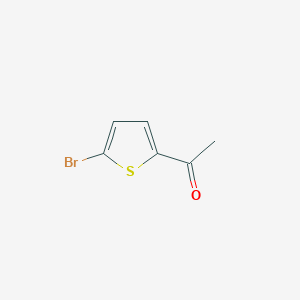
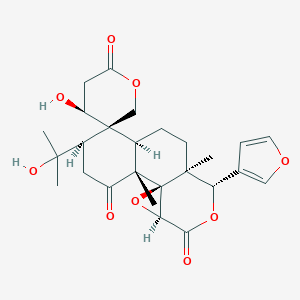
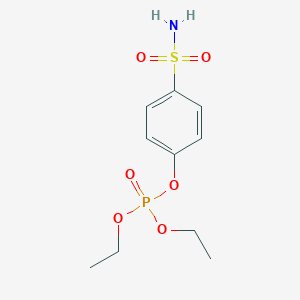

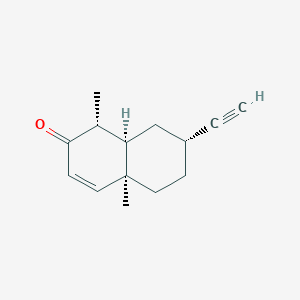
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
